1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione
Description
The compound 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione is a fused heterocyclic system combining pyrimidine and isoquinoline moieties. Its structure features a hydroxy group at position 1, a 2-phenylethyl substituent at position 4, and two dione functionalities at positions 3 and 6. The 9,10-dihydro and 4H,8H designations indicate partial saturation in the fused rings, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-(2-phenylethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-15-8-4-7-13-14(15)11-20-17-16(13)18(24)21-19(25)22(17)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWONSKCLXFIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of phenylethylamines with appropriate precursors under acidic conditions, such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)methyl]-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione ()
This compound shares the pyrimido[4,5-c]isoquinoline core with the target molecule but differs in substituents and functional groups:
- Substituents : A 4-methoxyphenylmethyl group at position 4 and a methyl group at position 7.
- Functional Groups : Three dione (trione) groups compared to the target’s two diones and one hydroxy group.
- Molecular Weight : 365.39 g/mol (C₂₀H₁₉N₃O₄), slightly lower than the target’s hypothetical molecular weight (exact value unavailable).
- Synthetic Notes: No direct synthesis data, but similar derivatives often involve cyclocondensation or multi-step functionalization .
| Property | Target Compound | 4-[(4-Methoxyphenyl)methyl]-9-methyl Analogue |
|---|---|---|
| Core Structure | Pyrimido[4,5-c]isoquinoline | Pyrimido[4,5-c]isoquinoline |
| Key Substituents | 1-OH, 4-(2-phenylethyl) | 4-(4-methoxyphenylmethyl), 9-methyl |
| Functional Groups | 2 diones, 1 hydroxy | 3 diones |
| Molecular Weight | Not available | 365.39 g/mol |
Isoquinoline-1,3-dione Derivatives
4,4-Dibromo-2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione ()
While lacking the fused pyrimidine ring, this compound highlights the role of halogenation and aromatic substitution in isoquinoline diones:
- Substituents : Bromine at position 4 and a 4-chlorophenyl group at position 2.
- Physical Properties: Melting point 216–218°C, higher than many non-halogenated analogs due to increased molecular rigidity.
- Spectroscopic Data : IR C=O stretches at 1645 cm⁻¹, consistent with dione functionalities. NMR shows aromatic proton signals at 7.40–8.50 ppm .
| Property | Target Compound | 4,4-Dibromo-2-(4-chlorophenyl) Analogue |
|---|---|---|
| Core Structure | Pyrimido-isoquinoline | Isoquinoline |
| Halogenation | None | 2 Br, 1 Cl |
| Melting Point | Not available | 216–218°C |
| IR C=O Stretch | Not available | 1645 cm⁻¹ |
Pyrimido[4,5-c]pyridazine-dione Derivatives
8-Benzyl-4-phenylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione ()
This compound substitutes pyridazine for isoquinoline in the fused system:
- Substituents : Benzyl at position 8 and phenyl at position 4.
- Synthetic Route : Reflux in acetic acid, a common method for cyclization and crystallization .
- Physical Properties: Melting point 323°C, significantly higher than the halogenated isoquinoline dione in , likely due to extended π-conjugation.
| Property | Target Compound | 8-Benzyl-4-phenyl Analogue |
|---|---|---|
| Fused Ring | Pyrimido-isoquinoline | Pyrimido-pyridazine |
| Aromatic Substituents | 2-phenylethyl | Benzyl, phenyl |
| Melting Point | Not available | 323°C |
| Synthetic Solvent | Not available | Acetic acid |
Key Research Findings and Trends
Functional Group Impact : The presence of hydroxy groups (target compound) versus halogens () or methoxy groups () significantly alters solubility and reactivity. Hydroxy groups may enhance hydrogen bonding but reduce thermal stability compared to halogenated analogs .
Biological Potential: Pyrimido-isoquinoline derivatives () are associated with antimicrobial and anti-inflammatory activities, implying that the target compound may warrant similar pharmacological screening .
Biological Activity
1-Hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione is a complex organic compound that exhibits a unique structural framework combining elements of pyrimidine and isoquinoline. Its molecular formula is , and it features multiple functional groups that suggest potential for diverse biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and neuroprotective effects.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Hydroxyl Group | Present at position 1 |
| Phenylethyl Substituent | At position 4 |
| Carbonyl Groups | Located at positions 3 and 7 |
The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds with isoquinoline and pyrimidine frameworks often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : It has been investigated for its inhibitory effects on various enzymes such as kinases and phosphodiesterases.
- Research Findings : Inhibition assays revealed that the compound exhibited nanomolar activity against certain kinases involved in cancer progression. For example, a study reported an IC50 value of 25 nM against a specific kinase target.
Neuroprotective Effects
Research has also suggested neuroprotective properties:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function compared to control groups.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Isoquinoline | Basic isoquinoline structure | Antimicrobial | Simpler structure |
| 1-Hydroxyisoquinoline | Hydroxylated isoquinoline | Anticancer | Lacks pyrimidine component |
| Pyrimidine Derivatives | Contains pyrimidine ring | Antiviral | Different ring system |
| Phenethylamine Derivatives | Phenethyl substituents | Neuroactive | No isoquinoline framework |
The dual heterocyclic framework and multiple functional groups in this compound enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
